Cas no 401567-22-4 (6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione)

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl group at the 6-position and a thione functional group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thione moiety offers reactivity for further derivatization. Its robust stability under various conditions and compatibility with cross-coupling reactions make it a versatile intermediate. The compound is particularly useful in the development of agrochemicals, bioactive molecules, and materials science due to its distinct trifluoromethyl-thiazole framework.
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione structure
401567-22-4 structure
Product name:6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
CAS No:401567-22-4
MF:C8H4F3NS2
MW:235.249269485474
CID:2950618
PubChem ID:11299306

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione Chemical and Physical Properties

Names and Identifiers

    • 2-Mercapto-6-(trifluoromethyl)benzothiazole
    • 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
    • 2(3H)-Benzothiazolethione, 6-(trifluoromethyl)-
    • 6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
    • BRA56722
    • 6-(Trifluoromethyl)benzothiazole-2-thiol
    • 6-trifluoromethyl-2-mercaptobenzothiazole
    • 2-mercapto-6-(trifluoromethyl) benzothiazole
    • 2-mercapto-6-(trifluoromethyl)-benzothiazole
    • 6-(Trifluoromethyl)benzo[d]thiazole-2-thiol
    • 6-(Tri
    • 6-(Trifluoromethyl)-2(3H)-benzothiazolethione
    • CHEMBL4752383
    • SCHEMBL12265947
    • CS-0102840
    • 6-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione
    • AS-82832
    • SCHEMBL1747959
    • 401567-22-4
    • Inchi: 1S/C8H4F3NS2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
    • InChI Key: KLHQGPJEYJAFOX-UHFFFAOYSA-N
    • SMILES: S1C(N([H])C2C([H])=C([H])C(C(F)(F)F)=C([H])C1=2)=S

Computed Properties

  • Exact Mass: 234.97372597g/mol
  • Monoisotopic Mass: 234.97372597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 69.4

Experimental Properties

  • Density: 1.60±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: >240 ºC (ethyl acetate ligroine )
  • Solubility: Insuluble (7.1E-3 g/L) (25 ºC),

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A059004314-5g
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
401567-22-4 97%
5g
$648.00 2023-09-02
Chemenu
CM420041-5g
2(3H)-Benzothiazolethione, 6-(trifluoromethyl)-
401567-22-4 95%+
5g
$*** 2023-05-30
A2B Chem LLC
AF89777-250mg
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
401567-22-4 97%
250mg
$71.00 2024-04-20
Aaron
AR00CNX9-25g
2(3H)-Benzothiazolethione, 6-(trifluoromethyl)-
401567-22-4 96%
25g
$1792.00 2025-02-11
1PlusChem
1P00CNOX-100mg
2(3H)-Benzothiazolethione, 6-(trifluoromethyl)-
401567-22-4 97%
100mg
$55.00 2024-05-03
Aaron
AR00CNX9-10g
2(3H)-Benzothiazolethione, 6-(trifluoromethyl)-
401567-22-4 96%
10g
$1027.00 2025-02-11
A2B Chem LLC
AF89777-5g
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
401567-22-4 97%
5g
$705.00 2024-04-20
A2B Chem LLC
AF89777-100mg
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
401567-22-4 97%
100mg
$51.00 2024-04-20
1PlusChem
1P00CNOX-25g
2(3H)-Benzothiazolethione, 6-(trifluoromethyl)-
401567-22-4 97%
25g
$2143.00 2024-05-03
1PlusChem
1P00CNOX-250mg
2(3H)-Benzothiazolethione, 6-(trifluoromethyl)-
401567-22-4 97%
250mg
$72.00 2024-05-03

Additional information on 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

Introduction to 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione (CAS No. 401567-22-4)

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is a heterocyclic compound characterized by its unique structural framework, which combines a benzothiazole core with a trifluoromethyl substituent. This compound, identified by the CAS number 401567-22-4, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and structural versatility. The presence of the trifluoromethyl group enhances its electronic properties, making it a valuable scaffold for designing novel pharmaceuticals with improved metabolic stability and binding affinity.

The benzothiazole moiety is a well-documented pharmacophore in drug discovery, frequently found in therapeutic agents targeting various diseases, including infectious disorders, cancer, and inflammatory conditions. The integration of the trifluoromethyl group into the benzothiazole framework introduces additional hydrophobicity and electron-withdrawing effects, which can modulate the compound's interactions with biological targets. This modification has been widely explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione with high precision. Studies indicate that this compound can interact with proteins through hydrophobic and hydrogen bonding interactions, suggesting its potential as an allosteric modulator or scaffold for covalent inhibitors. The trifluoromethyl group's ability to participate in dipole-dipole interactions further enhances its binding potential, making it an attractive candidate for drug design.

In the realm of medicinal chemistry, the synthesis of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione has been optimized through various methodologies, including multi-step organic transformations and catalytic processes. The introduction of fluorine atoms into aromatic systems is a common strategy to improve pharmacokinetic properties, such as bioavailability and half-life. The synthesis typically involves condensation reactions between appropriately substituted benzothiazole precursors and trifluoromethylation reagents, followed by purification steps to isolate the desired product.

One of the most compelling aspects of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is its potential application in addressing emerging therapeutic challenges. For instance, researchers have investigated its derivatives as inhibitors of bacterial enzymes involved in antibiotic resistance mechanisms. The trifluoromethyl group's steric bulk and electronic influence can disrupt key enzymatic processes, offering a novel approach to combat resistant strains. Additionally, the benzothiazole core has shown promise in targeting viral proteases and integrases, making this compound a versatile tool in antiviral research.

The chemical stability of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione under various conditions has been thoroughly evaluated through spectroscopic and thermal analysis techniques. Its robustness against degradation suggests that it could be suitable for long-term storage and formulation into pharmaceutical products. Furthermore, its solubility profile in common organic solvents makes it amenable to various purification and crystallization methods, facilitating its industrial-scale production.

As interest in fluorinated heterocycles continues to grow, 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione represents a significant contribution to the medicinal chemistry toolbox. Its unique structural features offer opportunities for designing next-generation therapeutics with enhanced efficacy and reduced side effects. Ongoing research is focused on expanding its chemical library by incorporating additional functional groups and exploring novel synthetic pathways to optimize yield and purity.

The role of computational tools in drug discovery has been instrumental in understanding the pharmacological properties of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione. Advanced algorithms can predict how modifications to its structure will affect its biological activity, allowing for rapid screening of potential derivatives. This high-throughput approach accelerates the drug development process by identifying promising candidates early in the discovery pipeline.

In conclusion,6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione (CAS No. 401567-22-4) is a structurally intriguing compound with significant therapeutic potential. Its combination of a benzothiazole core and a trifluoromethyl substituent makes it a versatile scaffold for developing innovative pharmaceuticals. With ongoing research focused on optimizing its synthesis and exploring new applications, this compound is poised to play a crucial role in addressing global health challenges.

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